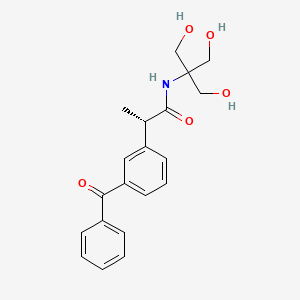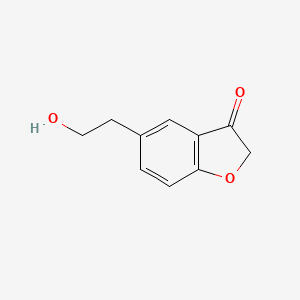![molecular formula C21H32FNO7 B13435070 (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its bicyclic hexane core, which is substituted with various functional groups, including an amino group, a fluoro group, and a carboxylic acid group. The presence of these functional groups makes the compound highly reactive and suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid involves multiple steps, including the formation of the bicyclic hexane core and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the bicyclic hexane core through a series of cyclization reactions. The functional groups are then introduced through various substitution and addition reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluoro group can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,3S,5R,6S)-2-amino-3-chloro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with a chloro group instead of a fluoro group.
(1S,2S,3S,5R,6S)-2-amino-3-bromo-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The uniqueness of (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C21H32FNO7 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C21H32FNO7/c1-9(2)12-6-5-10(3)7-14(12)30-20(27)29-11(4)28-18(24)16-13-8-15(22)21(23,17(13)16)19(25)26/h9-17H,5-8,23H2,1-4H3,(H,25,26)/t10-,11+,12?,13+,14-,15+,16+,17+,21+/m1/s1 |
Clé InChI |
IPAZEPBIOFZFEF-BFDPSUAWSA-N |
SMILES isomérique |
C[C@@H]1CCC([C@@H](C1)OC(=O)O[C@@H](C)OC(=O)[C@H]2[C@H]3[C@@H]2[C@@]([C@H](C3)F)(C(=O)O)N)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)OC(C)OC(=O)C2C3C2C(C(C3)F)(C(=O)O)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
![5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)

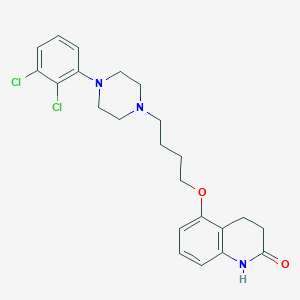
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13435020.png)
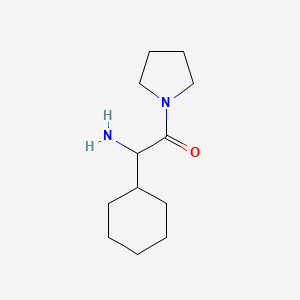
![2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
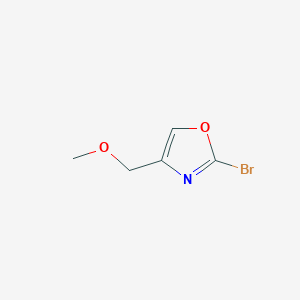
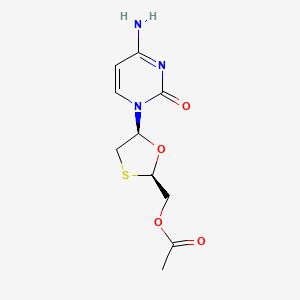
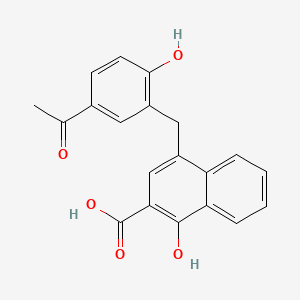
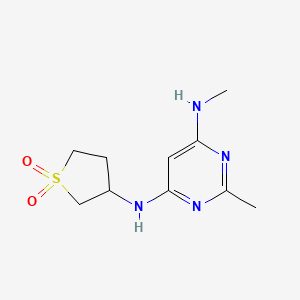
![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
